![molecular formula C12H18N5O5P B12636262 ({2-[4-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid CAS No. 1086386-61-9](/img/structure/B12636262.png)
({2-[4-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({2-[4-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid is a complex organic compound that features a morpholine ring, a pyrazolo[3,4-d]pyrimidine core, and a phosphonic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[4-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product on a large scale .
化学反応の分析
Types of Reactions
({2-[4-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule .
科学的研究の応用
Chemistry
In chemistry, ({2-[4-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .
Medicine
In medicine, this compound has shown promise as a potential drug candidate. Its ability to inhibit certain enzymes and pathways makes it a candidate for the treatment of diseases such as cancer and inflammatory disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical manufacturing .
作用機序
The mechanism of action of ({2-[4-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities
Morpholine-containing compounds: Compounds with a morpholine ring often have similar chemical properties and applications.
Phosphonic acid derivatives: These compounds share the phosphonic acid group and are used in various chemical and biological applications.
Uniqueness
({2-[4-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid is unique due to its combination of the morpholine ring, pyrazolo[3,4-d]pyrimidine core, and phosphonic acid group. This unique structure allows it to interact with multiple molecular targets and exhibit a wide range of biological activities, making it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
1086386-61-9 |
|---|---|
分子式 |
C12H18N5O5P |
分子量 |
343.28 g/mol |
IUPAC名 |
2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethoxymethylphosphonic acid |
InChI |
InChI=1S/C12H18N5O5P/c18-23(19,20)9-22-6-3-17-12-10(7-15-17)11(13-8-14-12)16-1-4-21-5-2-16/h7-8H,1-6,9H2,(H2,18,19,20) |
InChIキー |
FOXPFBNRZLRKHI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCOCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride](/img/structure/B12636182.png)
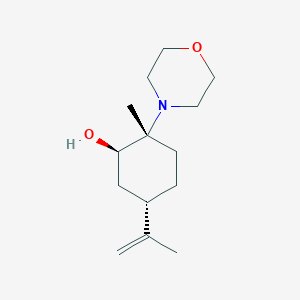
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-methoxyphenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12636193.png)
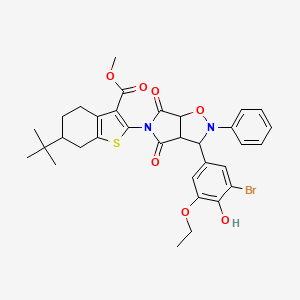
![(4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One](/img/structure/B12636202.png)
![6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12636203.png)
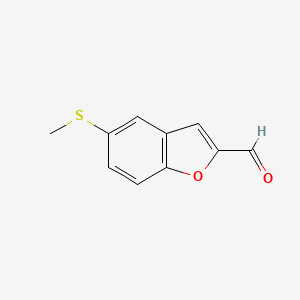
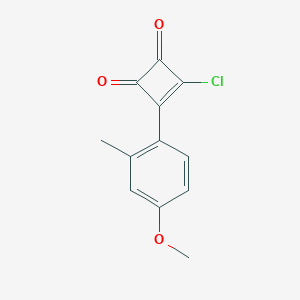
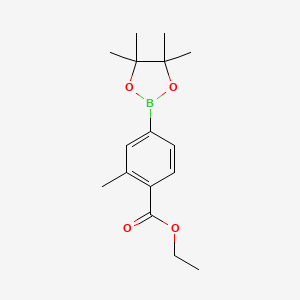
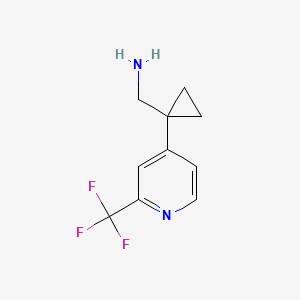
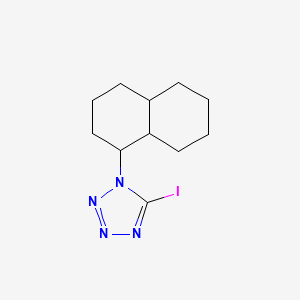
![N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide](/img/structure/B12636244.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-Methoxyphenyl)-2,4-dioxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12636246.png)

